Adenosine Receptor Subtype Selectivity: A2A Antagonism vs. A3-Selective Chromone–Thiazole Analogs
The target compound is functionally classified as an adenosine A2 receptor antagonist . This contrasts sharply with the closest structurally characterized analog, N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31 in Cagide et al., 2015), which is a potent and highly selective A3 adenosine receptor ligand (hA3 Ki = 167 nM; A1/A3 selectivity ratio >590; A2A/A3 selectivity ratio >480) [1]. A simpler analog, N-(thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 29), displays weak, non-selective A3 binding (Ki = 11,900 nM; A1/A3 = 1.4; A2A/A3 = 1.3) [1]. The 4-ethoxycarbonyl thiazole substitution in the target compound confers A2A-preferring pharmacology, representing a distinct receptor subtype targeting profile with implications for different therapeutic indication spaces.
| Evidence Dimension | Adenosine receptor subtype targeting / functional pharmacology |
|---|---|
| Target Compound Data | Reported as A2 adenosine receptor antagonist (weak water soluble); quantitative binding affinity data (Ki) not publicly available in peer-reviewed literature |
| Comparator Or Baseline | Compound 31 (N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide): hA3 Ki = 167 nM (151–183), A1/A3 >590, A2A/A3 >480; Compound 29 (N-(thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide): hA3 Ki = 11,900 nM (10,900–13,100), A1 Ki = 17,300 nM, A2A Ki = 15,100 nM [1] |
| Quantified Difference | Qualitative shift in receptor subtype preference from A3 (comparators) to A2 (target compound); exact fold-difference in affinity cannot be calculated without target compound Ki data |
| Conditions | Comparator data: radioligand competition binding assays using [³H]CCPA (hA1), [³H]NECA (hA2A), and [³H]HEMADO (hA3) in CHO cell membranes [1] |
Why This Matters
A2 and A3 adenosine receptors regulate distinct physiological and pathological processes (e.g., A2A in inflammation/Parkinson's; A3 in cancer/cardioprotection); receptor subtype targeting is the primary determinant of therapeutic application, making analog substitution scientifically invalid without confirmatory profiling data.
- [1] Cagide, F., Gaspar, A., Reis, J., Chavarria, D., Vilar, S., Hripcsak, G., Uriarte, E., Kachler, S., Klotz, K. N., & Borges, F. (2015). Navigating in chromone chemical space: discovery of novel and distinct A3 adenosine receptor ligands. RSC Advances, 5, 78572–78585. https://doi.org/10.1039/C5RA14988F View Source
